N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide
Description
N'-[(1E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide is a benzohydrazide derivative characterized by a dibromo-dihydroxyphenyl moiety and a 4-methoxybenzoyl group. Its molecular formula is C₁₄H₉Br₂N₂O₄, with additional bromine substitutions reported in closely related analogs (e.g., C₁₄H₉Br₃N₂O₃ in ). Crystallographic studies of similar compounds (e.g., ) suggest that such molecules often form intramolecular hydrogen bonds (e.g., O–H⋯N) and π-conjugated systems, enhancing stability and influencing pharmacological properties.
Properties
Molecular Formula |
C15H12Br2N2O4 |
|---|---|
Molecular Weight |
444.07 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Br2N2O4/c1-23-10-4-2-8(3-5-10)15(22)19-18-7-9-6-11(16)14(21)12(17)13(9)20/h2-7,20-21H,1H3,(H,19,22)/b18-7+ |
InChI Key |
BMGXNERTVNWBJG-CNHKJKLMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
The compound requires two primary precursors:
-
3,5-Dibromo-2,4-dihydroxybenzaldehyde : Synthesized via bromination of 2,4-dihydroxybenzaldehyde or p-cresol. A solvent-free continuous pipeline method achieves 94–96% yield using p-cresol and bromine under controlled temperatures (45–171°C) and pressure (0.52 MPa).
-
4-Methoxybenzohydrazide : Prepared by refluxing methyl 4-methoxybenzoate with hydrazine hydrate in methanol (92% yield).
Condensation Reaction
The hydrazone is formed via acid-catalyzed condensation:
Key Conditions :
-
Solvent: Methanol or ethanol
-
Catalyst: Acetic acid (1–5 mol%)
-
Temperature: Reflux (60–80°C)
Mechanism : Nucleophilic attack by the hydrazide’s NH group on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configuration imine.
Optimized Synthetic Protocols
Method A: Single-Step Condensation
Procedure :
-
Dissolve 3,5-dibromo-2,4-dihydroxybenzaldehyde (1.0 eq) and 4-methoxybenzohydrazide (1.05 eq) in methanol.
-
Add glacial acetic acid (3 mol%), reflux for 4 hours.
-
Cool, filter, and recrystallize from ethanol.
Method B: Solvent-Free Mechanochemical Synthesis
Procedure :
-
Grind precursors (1:1 molar ratio) with silica gel (10 wt%) in a ball mill.
-
React at 25°C for 2 hours.
-
Wash with dichloromethane to isolate product.
Comparative Analysis
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Methanol | Solvent-free |
| Temperature | 65°C | 25°C |
| Time | 4 hours | 2 hours |
| Yield | 78–85% | 88% |
| Purity (HPLC) | 95–97% | 98–99% |
Structural Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 444.07 g/mol |
| Melting Point | >250°C (decomposes) |
| Solubility | DMSO >100 mg/mL; MeOH 25 mg/mL |
| LogP | 3.2 (calculated) |
Industrial-Scale Production
Continuous Flow Synthesis
Patent CN107954841B outlines a scalable process:
-
Bromination : React p-cresol with bromine in a low-temperature pipeline reactor (45°C, 30–60 s residence time).
-
Hydrolysis : Treat intermediates with 18% HBr at 125°C for 6 hours.
-
Crystallization : Cool to 25°C, filter, and dry.
Advantages :
Challenges and Solutions
Byproduct Formation
Isomer Control
-
Issue : Z/E isomerization during condensation.
-
Solution : Acidic conditions (pH 4–5) favor E-isomer formation.
Applications in Research
Biological Activity
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiglycation Activity:
A series of studies have evaluated the antiglycation properties of compounds related to N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide. These compounds demonstrated varying degrees of inhibition against protein glycation, a process implicated in diabetic complications. For example, similar derivatives showed IC50 values ranging from 216.52 to 748.71 µM, indicating potential as therapeutic agents for diabetes management . -
Antioxidant Properties:
The compound's structure suggests potential antioxidant capabilities due to the presence of hydroxyl groups. Research has indicated that related hydrazone derivatives exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases . -
Antimicrobial Activity:
Compounds with similar structures have been tested for antimicrobial properties. Studies have shown that certain hydrazone derivatives possess notable antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Biochemical Applications
-
Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, the presence of hydrazone functionality allows for interactions with enzyme active sites, potentially leading to the development of enzyme inhibitors that could be used in treating various diseases . -
Cancer Research:
Some studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells or inhibit tumor growth. This makes this compound a candidate for further investigation in cancer therapeutics .
Material Science Applications
-
Polymer Chemistry:
The compound's ability to form stable complexes with metals and other polymers opens avenues for its use in material science. It can potentially enhance the properties of polymers used in coatings or drug delivery systems due to its chemical stability and reactivity . -
Nanotechnology:
Research into nanomaterials has indicated that hydrazone derivatives can be utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can serve various applications including drug delivery and imaging agents in biomedical fields .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . This inhibition disrupts the bacterial fatty acid synthesis pathway, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a family of arylidene benzohydrazides, where variations in substituents significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Methoxy vs. Chloro : Methoxy groups (electron-donating) increase solubility, whereas chloro groups (electron-withdrawing) may enhance binding to electrophilic targets .
Crystallographic and Computational Insights
- Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize the hydrazone conformation, as seen in (E)-N′-(4-methoxybenzylidene)-3-nitrobenzohydrazide .
- Crystal Packing : Analogs like N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide form 3D networks via intermolecular N–H⋯O and O–H⋯O bonds, influencing solubility and crystallinity .
- Docking Studies : Molecular docking of benzohydrazide derivatives (e.g., MDB5 in ) reveals interactions with hydrophobic protein pockets, suggesting the target compound may bind similarly .
Biological Activity
N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This hydrazone derivative belongs to a class of organic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C15H12Br2N2O4. It features a complex structure with multiple functional groups contributing to its biological activity.
- Molecular Weight : 444.075 g/mol
- IUPAC Name : N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide
- SMILES Notation : COC1=CC=C(C=C1)C(=O)N\N=C\C1=CC(Br)=C(O)C(Br)=C1O
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Recent studies have demonstrated promising antimicrobial properties against various bacterial strains. For instance, a study highlighted that hydrazone derivatives exhibit significant antibacterial effects comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25 |
| Escherichia coli | 6.3 |
| Pseudomonas aeruginosa | Not Tested |
| Candida albicans | 50 |
This table summarizes the minimum inhibitory concentrations (MIC) against selected microbial strains, indicating that the compound exhibits notable activity particularly against Escherichia coli .
Cytotoxicity and Anticancer Activity
Research has also investigated the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that this compound significantly inhibits the proliferation of cancer cells while exhibiting low toxicity towards normal cells.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these cell lines ranged from 10 to 20 μM, indicating moderate potency against cancer cells while maintaining a safe profile for non-cancerous cells .
The mechanism behind the biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its potential antioxidant activity, which can mitigate oxidative stress in cells .
Case Studies
- Antiviral Activity Study : A related hydrazone derivative was tested against influenza virus strains and demonstrated significant antiviral activity comparable to established antiviral medications like Tamiflu .
- Comparative Study on Antimicrobial Efficacy : A comparative analysis revealed that this compound showed superior antimicrobial efficacy against Staphylococcus aureus compared to traditional antibiotics .
Q & A
Basic: What are the standard synthetic protocols for preparing N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide?
Methodological Answer:
The compound is synthesized via condensation of 4-methoxybenzohydrazide with a substituted aldehyde/ketone under reflux conditions. A typical procedure involves dissolving 4-methoxybenzohydrazide (1.66 g, 0.01 mol) in anhydrous ethanol (40 mL), adding 3,5-dibromo-2,4-dihydroxybenzaldehyde (or equivalent), and refluxing for 6 hours. The precipitate is filtered, washed with ethanol, and dried under vacuum (yield ~82%) . For crystallization, dimethylformamide (DMF) is used, and slow evaporation over 30 days yields X-ray-quality crystals . Variations in solvent (e.g., methanol) and reflux time (3–6 hours) may affect yield and purity .
Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this aroylhydrazone derivative?
Methodological Answer:
SCXRD confirms the E-configuration of the azomethine (C=N) bond and quantifies dihedral angles between aromatic rings, critical for understanding conjugation and π-π interactions. For example, in analogous compounds, the dihedral angle between the methoxy-substituted benzene ring and the dihydroxyphenyl ring is ~18.28°, with bond lengths (e.g., C=N: 1.277 Å) consistent with hydrazone formation . Hydrogen-bonding networks (e.g., O–H⋯O, N–H⋯O) stabilize the crystal lattice, as observed in refinement data (Uiso(H) = 1.2–1.5 Ueq) . SCXRD also identifies solvates (e.g., methanol) and disorder in methyl groups, requiring constrained refinement .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR: Confirms hydrazone formation via N–H stretches (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹). Hydroxyl (O–H) stretches appear at ~3400 cm⁻¹ .
- NMR (¹H/¹³C): Aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and azomethine protons (δ ~8.5 ppm) are diagnostic. ¹³C signals for C=O (~165 ppm) and C=N (~150 ppm) confirm the hydrazone backbone .
- UV-Vis: π→π* transitions in the aromatic and hydrazone moieties (~250–350 nm) provide insights into electronic conjugation .
Advanced: How can density functional theory (DFT) complement experimental data for this compound?
Methodological Answer:
DFT calculations optimize molecular geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic structure with reactivity. For example, lattice energy calculations (e.g., using PIXEL or DFT-D3) quantify intermolecular interactions, such as hydrogen bonds and van der Waals forces, which stabilize the crystal structure . TD-DFT can simulate UV-Vis spectra, validating experimental λmax values and charge-transfer transitions .
Advanced: How to address contradictions in synthetic yields across studies?
Methodological Answer:
Yield discrepancies (e.g., 77% vs. 82%) arise from variables like solvent polarity (ethanol vs. methanol), reaction time, and purification methods. To resolve this:
- Design of Experiments (DoE): Systematically vary parameters (solvent, temperature, stoichiometry) and analyze via response surface methodology.
- TLC Monitoring: Track reaction progress to optimize reflux duration (e.g., 3 vs. 6 hours) .
- Recrystallization: Use mixed solvents (e.g., DMF/ethanol) to improve crystal purity and yield .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replacing Br with Cl or methoxy groups) and assess biological activity (e.g., antimicrobial, anticancer) .
- Crystallographic Data: Correlate dihedral angles and hydrogen-bonding patterns with solubility and bioactivity .
- Computational Docking: Simulate binding to target proteins (e.g., kinases) using SCXRD-derived geometries to predict inhibitory potency .
Advanced: How do intermolecular interactions influence the compound’s supramolecular assembly?
Methodological Answer:
Intermolecular hydrogen bonds (O–H⋯O, N–H⋯O) and π-π stacking drive 2D/3D network formation. For example, in methanol solvates, O–H⋯O bonds (2.65–2.85 Å) link molecules into sheets, while C–H⋯O interactions extend the network into 3D . Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H contacts: ~30%), guiding cocrystal design for enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
